1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride
Description
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS 901923-63-5) is a piperidine-based carboxylic acid derivative substituted with a 2,6-dichlorobenzyl group and formulated as a hydrochloride salt. Its molecular formula is presumed to be C₁₃H₁₄Cl₂NO₂·HCl, with a molecular weight of approximately 328.6 g/mol (calculated from the base compound’s formula: C₁₃H₁₅Cl₂NO₂, MW 292.1 + HCl). The compound is listed as discontinued in commercial catalogs, though its structural analogs remain under investigation for pharmaceutical applications, particularly in targeting hydrophobic binding domains due to the dichlorobenzyl moiety .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEBCQIMKRBFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperidine ring may also contribute to its overall biological activity by facilitating its interaction with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with key analogs, focusing on substituents, molecular weight, and functional groups.
Table 1: Structural Comparison of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | 901923-63-5 | C₁₃H₁₄Cl₂NO₂·HCl | ~328.6 | Piperidine, carboxylic acid, HCl salt |
| 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid | 1858241-39-0 | C₁₃H₁₅Cl₂NO₄S | 352.23 | Sulfonyl, carboxylic acid |
| 1-(2,6-Dichlorophenyl)sulfonylpiperidine-4-carboxylic acid | 730950-97-7 | C₁₂H₁₃Cl₂NO₄S | 338.20 | Sulfonyl, carboxylic acid |
| 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid | 938250-17-0 | C₁₅H₁₂Cl₂O₄ | 335.16 | Benzyl ether, methoxy, carboxylic acid |
| 1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic acid hydrochloride | 451485-54-4 | C₁₃H₁₄Cl₂NO₂·HCl | ~328.6 | Piperidine, HCl salt, 3,4-dichloro substitution |
Notes:
- Sulfonyl vs. Hydrochloride: Sulfonyl derivatives (e.g., 1858241-39-0) exhibit higher molecular weights due to the sulfonyl group’s mass contribution (SO₂, ~64 g/mol).
- Substitution Patterns : The position of chlorine atoms (e.g., 2,6-dichloro vs. 3,4-dichloro in 451485-54-4) influences lipophilicity and steric interactions. The 2,6-dichloro configuration may enhance symmetry and metabolic stability .
- Salt Forms : The hydrochloride salt formulation improves aqueous solubility compared to free carboxylic acids or sulfonyl derivatives, critical for bioavailability in drug development .
Functional Group Implications
Commercial and Research Relevance
- Sulfonyl Derivatives: Actively listed by suppliers (e.g., Hairui Chem, Advanced Technology & Industrial Co.), indicating ongoing research interest in their biochemical applications .
Biological Activity
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, commonly referred to as DBPC, is a chemical compound with the molecular formula C13H16Cl3NO2 and a molecular weight of 324.6 g/mol. It is a white crystalline powder primarily utilized in research settings as a penetration enhancer in topical drug formulations and transdermal patches. This compound has garnered attention for its diverse biological activities, including enhancing drug delivery and exhibiting anti-inflammatory and potential anti-cancer properties.
Synthesis
The synthesis of DBPC typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine-4-carboxylic acid in the presence of a base. The reaction can be summarized as follows:
The product is then purified and crystallized to yield the final hydrochloride salt form.
Drug Delivery Enhancement
DBPC has been shown to significantly enhance the skin permeation of both hydrophilic and lipophilic drugs. This is achieved by temporarily increasing the fluidity of the stratum corneum lipid bilayers, allowing for improved absorption of active pharmaceutical ingredients (APIs) when applied topically or incorporated into transdermal systems. Studies utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have confirmed its efficacy in enhancing drug absorption across biological membranes.
Anti-inflammatory Properties
Research indicates that DBPC possesses notable anti-inflammatory effects. It inhibits key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in mediating inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by inflammation.
Potential Anti-cancer Effects
Preliminary studies suggest that DBPC may exhibit anti-cancer properties; however, further research is required to fully elucidate these effects. The compound's ability to modulate cellular signaling pathways could play a role in its potential as an anti-cancer agent. Notably, its structural similarity to other compounds known for their anti-cancer activity warrants further investigation.
Comparative Analysis with Similar Compounds
A comparative analysis of DBPC with structurally similar compounds reveals distinct features that may influence biological activity. The following table summarizes some notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | Similar to DBPC | Different chlorination pattern may affect biological activity |
| 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid | Less chlorination | Potentially lower skin penetration enhancement |
| Laurocapram (DBPC) | Same compound | Recognized for specific applications in dermal formulations |
The unique chlorination pattern at positions 2 and 6 on the benzyl ring significantly influences DBPC's biological activity and effectiveness as a penetration enhancer compared to other similar compounds.
Case Studies
Recent studies have highlighted the effectiveness of DBPC in various applications:
- Topical Drug Formulation : A study demonstrated that incorporating DBPC into a topical formulation significantly increased the permeability of an anti-inflammatory drug, resulting in enhanced therapeutic effects in animal models.
- Transdermal Patch Development : Research focused on developing transdermal patches using DBPC showed improved delivery rates for hydrophilic drugs, indicating its potential for broader applications in pharmaceutical formulations.
- In Vitro Anti-inflammatory Studies : In vitro assays revealed that DBPC reduced pro-inflammatory cytokine production in human cell lines, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
